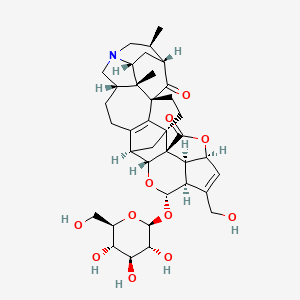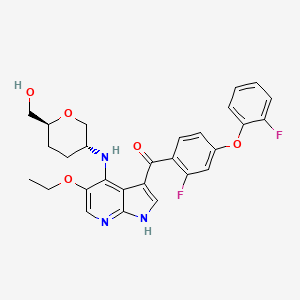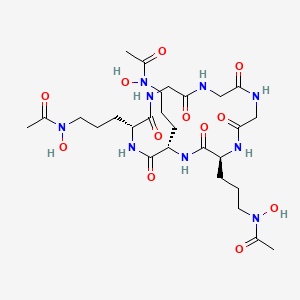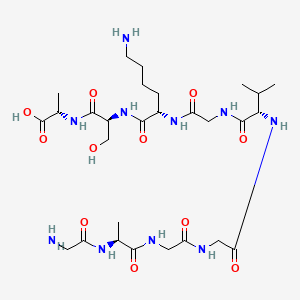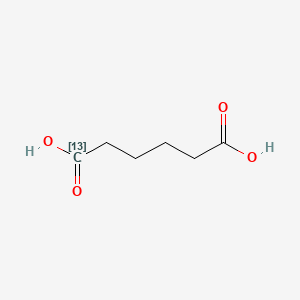
(113C)hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(113C)hexanedioic acid, also known as adipic acid, is an organic compound with the formula C6H10O4. It is a white crystalline solid that is widely used in the chemical industry. Adipic acid is primarily used as a precursor for the production of nylon 66 polyamide, which is a significant material in the synthetic fiber industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adipic acid can be synthesized through several methods. . The reaction conditions typically involve temperatures around 50-70°C and the presence of a catalyst such as vanadium pentoxide.
Industrial Production Methods
Industrial production of adipic acid predominantly relies on the oxidation of cyclohexane to produce cyclohexanol and cyclohexanone, followed by their oxidation with nitric acid to yield adipic acid . Alternative methods include the hydrocyanation of butadiene to produce adiponitrile, which is then hydrogenated and hydrolyzed to obtain adipic acid .
Chemical Reactions Analysis
Types of Reactions
Adipic acid undergoes various chemical reactions, including:
Oxidation: Adipic acid can be oxidized to form cyclopentanone when heated beyond 230-250°C.
Reduction: It can be reduced to form hexanediol.
Substitution: Adipic acid can react with alcohols to form esters and with amines to form amides.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidant in the industrial production of adipic acid.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon can be used for the reduction of adipic acid.
Substitution: Alcohols and amines are used as reagents to form esters and amides, respectively.
Major Products Formed
Cyclopentanone: Formed during the oxidation of adipic acid at high temperatures.
Hexanediol: Formed during the reduction of adipic acid.
Esters and Amides: Formed during substitution reactions with alcohols and amines.
Scientific Research Applications
Adipic acid has numerous applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of nylon 66 polyamide.
Biology: Studied for its potential use in biodegradable polymers.
Medicine: Investigated for its role in drug delivery systems.
Industry: Used in the production of plasticizers, lubricants, and adhesives.
Mechanism of Action
The mechanism of action of adipic acid involves its ability to undergo various chemical reactions due to the presence of two carboxylic acid groups. These groups can participate in oxidation, reduction, and substitution reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Adipic acid is similar to other aliphatic dicarboxylic acids such as:
Glutaric acid: Has one less carbon atom than adipic acid.
Succinic acid: Has two fewer carbon atoms than adipic acid.
Pimelic acid: Has one more carbon atom than adipic acid.
Adipic acid is unique due to its widespread use in the production of nylon 66 polyamide, which is not a common application for other similar dicarboxylic acids .
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(113C)hexanedioic acid |
InChI |
InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i5+1 |
InChI Key |
WNLRTRBMVRJNCN-HOSYLAQJSA-N |
Isomeric SMILES |
C(CC[13C](=O)O)CC(=O)O |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


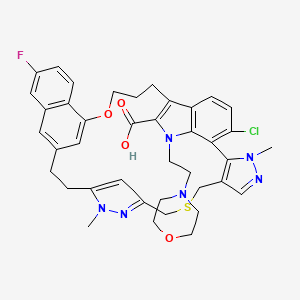

![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
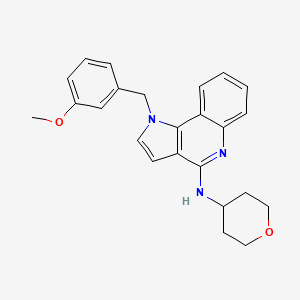
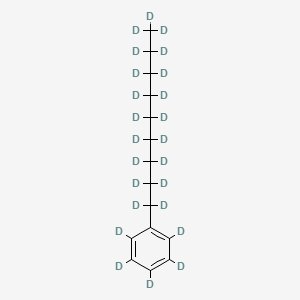
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12392143.png)
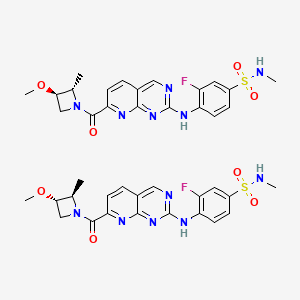
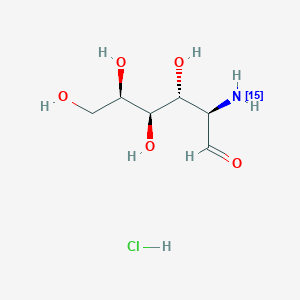
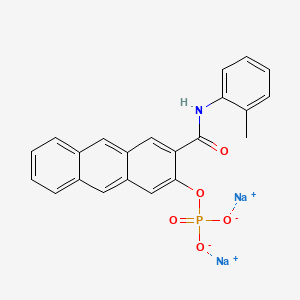
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392164.png)
